molecular formula C9H16O3 B1313882 Ethyl 4-oxoheptanoate CAS No. 14369-94-9

Ethyl 4-oxoheptanoate

Cat. No. B1313882
CAS RN: 14369-94-9
M. Wt: 172.22 g/mol
InChI Key: UEHFASAMWCNVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxoheptanoate is a chemical compound with the CAS Number: 14369-94-9 . It has a molecular weight of 172.22 and its IUPAC name is ethyl 4-oxoheptanoate . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxoheptanoate is 1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 4-oxoheptanoate is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Transformation in Acidic Medium Ethyl 4-oxoheptanoate can undergo transformations in acidic mediums. A study demonstrated that 2-alkylcyclohexane-1,3-diones could be converted into δ-oxo acid esters like ethyl 3,3,6-trimethyl-5-oxoheptanoate in dilute H2SO4—ethanol mixtures (Lozanova & Veselovsky, 2005).

Combustion Kinetics in Biofuels Ethyl 4-oxoheptanoate has been studied for its combustion kinetics, especially in the context of biofuels. Research on ethyl levulinate (ethyl 4-oxopentanoate), which possesses similar ketone and ethyl ester functionalities, provides insights into its potential as a liquid fuel candidate, including its ignition delay and combustion reaction kinetics (Ghosh et al., 2018).

Synthetic Applications Ethyl 4-oxoheptanoate is used in synthetic chemistry. For instance, it is involved in the synthesis of compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing its versatility in creating various derivatives (Dawadi & Lugtenburg, 2011).

In Polymer Chemistry Ethyl 4-oxoheptanoate derivatives have been explored in polymer chemistry, for example, in the study of ethylene vinyl alcohol (EVOH). This research investigates EVOH's barrier properties for packaging, highlighting the role of ethyl esters in enhancing packaging materials for food preservation (Mokwena & Tang, 2012).

Fluorescence Studies Research on the fluorescence properties of new ester derivatives of isothiazolo [4,5-b] pyridine, involving ethyl 4-oxoheptanoate derivatives, contributes to our understanding of optical properties and potential applications in bioactive compounds (Krzyżak, Śliwińska, & Malinka, 2015).

Biotechnology Applications The compound is also significant in biotechnological applications, like the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a critical intermediate in pharmaceutical synthesis. This process demonstrates the use of ethyl 4-oxoheptanoate derivatives in enzymatic reactions and biocatalysis (Yamamoto, Matsuyama, & Kobayashi, 2002).

Safety And Hazards

The safety information available indicates that Ethyl 4-oxoheptanoate may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

ethyl 4-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHFASAMWCNVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483444
Record name ethyl 4-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxoheptanoate

CAS RN

14369-94-9
Record name ethyl 4-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxoheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

92.8 g of diethyl 2-butyrylsuccinate and 23.5 g of boric acid were heated to 150° C. in a round flask with distillation head piece, whereby ethanol distilled off. The mixture was subsequently heated to 175° C. and stirred at this temperature for 4 hours (evolution of carbon dioxide). After completion of the reaction, the mixture was cooled to room temperature, taken up in 500 ml of hexane and washed with 150 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 100 ml of water. The aqueous phases were back-extracted with 50 ml of hexane. The combined organic phases were dried over sodium sulphate and freed from solvent on a rotary evaporator. Distillation of the resulting crude product in a high vacuum over a Vigreux column gave in the main run 58.6 g (89.6%) of ethyl 4-oxoheptanoate as a colourless liquid; b.p. 50°-56° C./0.2 Torr.
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxoheptanoate
Reactant of Route 2
Ethyl 4-oxoheptanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-oxoheptanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxoheptanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-oxoheptanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-oxoheptanoate

Citations

For This Compound
10
Citations
IF Bel'skii, NI Shuikin, VM Shostakovskii - … of the Academy of Sciences of …, 1962 - Springer
… ethyl hexanoate (30%) and ethyl 4-oxoheptanoate (65%). In the hydrogenation of ethyl 2-furanpropionate, 7~ of ethyl hexanoate and 93% of ethyl 4-oxoheptanoate were formed. …
Number of citations: 4 link.springer.com
RL Huang - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… The former and main fraction consisted chiefly of ethyl 4-oxoheptanoate (49% overall yield) which in all probability was formed by decarboxylation of the P-keto-acid (VII), derived in turn …
Number of citations: 24 pubs.rsc.org
RI Crane, P Hedden, J MacMillan… - Journal of the Chemical …, 1973 - pubs.rsc.org
Heveadride, a fungal product from Helminthosporium heveae, has been shown to be the nonadride (IV)(8-ethyl-7-propylcyclonona-1,5-diene-1,2,5,6-tetracarboxylic 1,2:5,6-dianhydride…
Number of citations: 36 pubs.rsc.org
J Shimada, K Hashimoto, BH Kim… - Journal of the …, 1984 - ACS Publications
The Lewis acid catalyzed aldol-type reaction of l, 2-bis (trimethylsiloxy) cyclobutene and a ketal or an acetal gives a succinoin derivative. This cyclobutanone undergoes several types of …
Number of citations: 90 pubs.acs.org
TH Jones, HL Voegtle, HM Miras… - Journal of Natural …, 2007 - ACS Publications
… A solution containing 3.2 g (18 mmol) of ethyl 4-oxoheptanoate, 38 2.0 g (29 mmol) of hydroxylamine hydrochloride, and 2 mL of pyridine in 25 mL of EtOH was stirred overnight. After …
Number of citations: 76 pubs.acs.org
辻川輝昭, 中川康, 塚村和夫, 増田克忠 - Chemical and Pharmaceutical …, 1977 - jlc.jst.go.jp
… < y-Propylbutyrolactone (XIV)——To an ice~cooled solution of ethyl 4-oxoheptanoate (XV)14) (500 g) in 80% MeOH (1740 ml) was added NaBH4 (55.2 g) in small portions, and the …
Number of citations: 2 jlc.jst.go.jp
T TSUJIKAWA, Y NAKAGAWA… - Chemical and …, 1977 - jstage.jst.go.jp
… < y-Propylbutyrolactone (XIV)——To an ice~cooled solution of ethyl 4-oxoheptanoate (XV)14) (500 g) in 80% MeOH (1740 ml) was added NaBH4 (55.2 g) in small portions, and the …
Number of citations: 13 www.jstage.jst.go.jp
S Mageswaran, MUS Sultanbawa - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Thus ethyl 4-oxoheptanoate was converted via ethyl 2-butyl-3-oxoheptanoate into ethyl 2-butyl-Z-methyl-3oxoheptanoate (Ia) in 86% yield. Reduction of the oxo-ester (Ia) by …
Number of citations: 28 pubs.rsc.org
S Usugi, H Yorimitsu, H Shinokubo… - Bulletin of the Chemical …, 2002 - journal.csj.jp
Treatment of silyl enolates with methyllithium followed by an addition of gallium trichloride afforded the corresponding gallium enolates. The reaction of the resulting gallium enolates …
Number of citations: 13 www.journal.csj.jp
NI Shuikin, IF Bel'skii… - JOURNAL OF …, 1964 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.